molecular formula C27H31N5O B11240443 2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-YL)-4-methyl-6-(piperidin-1-YL)pyrimidine

2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-YL)-4-methyl-6-(piperidin-1-YL)pyrimidine

Cat. No.: B11240443
M. Wt: 441.6 g/mol
InChI Key: LSBKNTYEABOCJJ-UHFFFAOYSA-N
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Description

2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-YL)-4-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperidine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-YL)-4-methyl-6-(piperidin-1-YL)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-YL)-4-methyl-6-(piperidin-1-YL)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

    Substitution: NaH, LDA, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carboxyl groups, while reduction may produce fully saturated pyrimidine rings .

Scientific Research Applications

2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-YL)-4-methyl-6-(piperidin-1-YL)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-YL)-4-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[1,1’-Biphenyl]-4-carbonyl}piperazin-1-YL)-4-methyl-6-(piperidin-1-YL)pyrimidine is unique due to its specific combination of piperidine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C27H31N5O

Molecular Weight

441.6 g/mol

IUPAC Name

[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C27H31N5O/c1-21-20-25(30-14-6-3-7-15-30)29-27(28-21)32-18-16-31(17-19-32)26(33)24-12-10-23(11-13-24)22-8-4-2-5-9-22/h2,4-5,8-13,20H,3,6-7,14-19H2,1H3

InChI Key

LSBKNTYEABOCJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCCCC5

Origin of Product

United States

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